2-Fluoro-5-(trifluoromethyl)benzyl chloride
Overview
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring. For instance, the synthesis of soluble fluoro-polyimides involves a fluorine-containing aromatic diamine reacting with aromatic dianhydrides, where the diamine is obtained by reducing a dinitro-compound synthesized by coupling 2-chloro-5-nitro-1-trifluoromethylbenzene with 1,3-hydroquinone in the presence of a strong base . Similarly, the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide is achieved through a microwave-assisted Fries rearrangement of an N-acylated heterocyclic amide under catalyst- and solvent-free conditions .
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is often characterized by X-ray crystallography. For example, the crystal structure of 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]-benzimidazole was determined, revealing intermolecular hydrogen bonds between the benzimidazole and tetrazole groups . The presence of fluorine atoms can significantly influence the molecular conformation and packing characteristics in the solid state, as seen in the study of trifluoromethylated benzanilides .
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions, including electrophilic aromatic substitution. For instance, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate was shown to be an effective reagent for the fluorination of aromatic substrates . The presence of fluorine atoms can also enable nucleophilic vinylic substitution reactions, as demonstrated in the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into aromatic compounds can impart unique physical and chemical properties. For example, the fluoro-polyimides synthesized in one study exhibited excellent thermal stability, low moisture absorption, and high hygrothermal stability . The role of organic fluorine in intermolecular interactions was highlighted in the study of trifluoromethylated benzanilides, where the presence of a trifluoromethyl group affected the molecular conformation and crystal packing . Additionally, the steric and supramolecular structures of diastereomers of fluorinated phosphorus compounds were analyzed, showing the effect of hydrophilic and lipophilic region separation in the crystal .
Scientific Research Applications
1. Synthesis Enhancement in Organic Chemistry
A significant application of 2-Fluoro-5-(trifluoromethyl)benzyl chloride is in the field of organic chemistry, particularly in enhancing synthesis processes. For instance, it is used in the palladium-catalyzed trifluoromethylation of aryl chlorides, a method crucial for appending trifluoromethyl groups to a range of aryl substrates. This process is essential in the production of various pharmaceuticals and agrochemicals, enhancing their properties and applications (Cho et al., 2010).
2. Role in Nucleophilic Cyclization
The compound plays a role in nucleophilic cyclization, a key process in the synthesis of heterocyclic compounds. This process is beneficial in the creation of new pharmaceuticals and agrochemicals. Specifically, the compound facilitates the nucleophilic 5-endo-trig cyclization of 1,1-difluoro-1-alkenes, leading to the creation of ring-fluorinated hetero- and carbocycles, which are vital in the pharmaceutical industry (Ichikawa et al., 2002).
3. Development of Fluorinated Amino Acids
Another application is in the synthesis of α-trifluoromethyl α-amino acids with various subunits. This synthesis demonstrates the versatility of 2-Fluoro-5-(trifluoromethyl)benzyl chloride in producing compounds that are essential for pharmaceutical research, particularly in the development of novel drugs (Burger et al., 2006).
4. Advancements in Fluorination Reactions
The compound is instrumental in various fluorination reactions, crucial for creating fluorinated derivatives. These reactions are significant in the synthesis of compounds with improved biological activities, which is a key area in drug design and development (Mori & Morishima, 1994).
Safety And Hazards
properties
IUPAC Name |
2-(chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGWDDBROIXNRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374666 | |
Record name | 2-fluoro-5-(trifluoromethyl)benzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)benzyl chloride | |
CAS RN |
883543-26-8 | |
Record name | 2-fluoro-5-(trifluoromethyl)benzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 883543-26-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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